3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a fluorinated organic compound characterized by the presence of trifluoromethyl groups, which significantly influence its chemical properties and biological activity. The compound's IUPAC name reflects its structure, indicating the presence of two trifluoromethyl groups attached to a phenyl ring and an amine functional group.
The compound is cataloged under various databases, including PubChem and BenchChem, which provide comprehensive chemical information such as molecular formula, weight, and structural data. The CAS number for this compound is 1270476-37-3, allowing for easy identification in chemical inventories.
This compound falls under the category of organofluorine compounds, specifically those containing amine functionalities. Its structure includes both aromatic and aliphatic components, making it relevant in various chemical and pharmaceutical applications.
The synthesis of 3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine can be approached through several methods:
The synthesis often requires precise control over reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. For example, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular structure of 3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine can be represented as follows:
C(C(CN)C(F)(F)F)C1=CC=C(C=C1)C(F)(F)F
This structure indicates the presence of multiple fluorine atoms contributing to its unique properties.
The compound's data includes:
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine can participate in various chemical reactions:
Understanding the reactivity patterns of this compound is crucial for designing synthetic pathways in drug development and materials science.
The mechanism of action for compounds like 3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine often involves interactions at the molecular level with biological targets:
Research indicates that fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated analogs due to differences in solubility and permeability.
Key physical properties include:
Chemical properties are defined by:
The applications of 3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine extend across various fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1